Lipophilicity Tuning: XLogP3 Comparison
The target compound's computed XLogP3-AA of −0.1 represents a marked reduction in lipophilicity compared to the expected values for the N-ethyl analog (> +0.5) and N-methyl analog (> 0.0), driven by the polar ether oxygen in the ethoxyethyl chain [1]. This shifts the compound into a more favorable region of the drug-like chemical space for CNS target engagement where excessive lipophilicity (LogP > 3) is associated with promiscuity and attrition [2]. The ethoxyethyl oxygen, absent in the ethyl and methyl analogs, provides this differentiation.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.1 |
| Comparator Or Baseline | N-Ethyl analog (ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine): estimated XLogP3-AA ≈ +0.7 to +1.0 (calculated based on fragment addition of −CH₂−); N-Methyl analog (methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine): estimated XLogP3-AA ≈ 0.0 to +0.3 |
| Quantified Difference | ΔXLogP3 ≈ −0.8 to −1.1 log units relative to N-ethyl analog; ΔXLogP3 ≈ −0.1 to −0.4 log units relative to N-methyl analog |
| Conditions | Computed property (PubChem/Cactvs XLogP3 3.0); comparator values are class-estimated |
Why This Matters
For CNS-targeted programs, lower LogP reduces hERG binding risk and non-specific protein binding, favoring the ethoxyethyl analog over more lipophilic N-alkyl comparators when central target engagement and cleaner off-target profiles are desired.
- [1] PubChem Compound Summary for CID 43663411, XLogP3-AA = −0.1. National Center for Biotechnology Information, 2024. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
